Product packaging for Polyaltic Acid(Cat. No.:CAS No. 10267-14-8)

Polyaltic Acid

Cat. No.: B078000
CAS No.: 10267-14-8
M. Wt: 316.4 g/mol
InChI Key: ZQHJXKYYELWEOK-ONCXSQPRSA-N
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Description

Polyaltic Acid is a synthetic, biodegradable polymer of significant interest in the field of biomedical research and material science. Its primary value lies in its excellent biocompatibility and controlled hydrolytic degradation into non-toxic metabolites, making it an ideal candidate for a wide range of experimental applications. Researchers utilize this compound extensively in the development of biodegradable scaffolds for tissue engineering, where it provides a temporary structural support for cell proliferation and tissue regeneration before safely degrading in vivo. Furthermore, its versatility in fabrication allows for the creation of microparticles and nanoparticles for sustained and targeted drug delivery systems, enabling the controlled release of therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B078000 Polyaltic Acid CAS No. 10267-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10267-14-8

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m0/s1

InChI Key

ZQHJXKYYELWEOK-ONCXSQPRSA-N

SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O

Origin of Product

United States

Contextualization Within Natural Products Chemistry

Polyalthic acid is classified as a labdane-type diterpenoid. Diterpenoids are a large and diverse class of organic compounds derived from four isoprene (B109036) units, containing 20 carbon atoms. They are secondary metabolites found in a wide variety of organisms, particularly in plants, but also in fungi, bacteria, and marine sponges.

The biosynthesis of diterpenoids in plants occurs in the chloroplasts. Specifically, Polyalthic acid belongs to the clerodane subgroup of diterpenes. These compounds are characterized by a bicyclic decalin core structure. Polyalthic acid is often found as a constituent of oleoresins, which are mixtures of volatile essential oils and non-volatile resinous solids. It is a major component in the oleoresin of various plant species, including those from the Copaifera genus.

The isolation of Polyalthic acid typically involves chromatographic techniques. For instance, it has been successfully isolated from the oleoresin of Daniella oliveri and Copaifera lucens using column chromatography. The structure of Polyalthic acid has been elucidated through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Historical Overview and Significance of Diterpenoid Research

Research into diterpenoids has a rich history, driven by their diverse chemical structures and wide range of biological activities. The study of these compounds has contributed significantly to the field of natural products chemistry.

Historically, diterpenoids have been recognized for their various properties. For example, some clerodane diterpenes exhibit insect antifeedant properties, while others have been investigated for their potential as novel opioid receptor probes. The research into diterpenoids has led to the discovery of numerous compounds with interesting biological profiles.

The investigation of plants from genera such as Croton has been particularly fruitful in the isolation of various types of diterpenes, including clerodanes. The first synthesis of antipodal Polyalthic acid from levopimaric acid was reported in 1967, marking a significant milestone in the chemical study of this compound.

The significance of diterpenoid research extends to the exploration of their potential as lead compounds for drug development. The unique chemical scaffolds of diterpenoids like Polyalthic acid provide a basis for the synthesis of new derivatives with enhanced or novel biological activities.

Comparative Analysis with Other Bio Derived Chemical Compounds

Botanical Sources and Phytochemical Distribution

Polyalthic acid is found within a specific range of plant genera, most notably the Copaifera genus. Its distribution within the plant is also specific to certain parts.

Copaifera Genus (e.g., Copaifera lucens, Copaifera reticulata)

Polyalthic acid is a known constituent of trees belonging to the Copaifera genus. It has been identified in the oleoresin of several species, including Copaifera reticulata and Copaifera duckei. thieme-connect.com Notably, the oleoresin of Copaifera lucens is particularly rich in this diterpene, where it is considered a major component. researchgate.netmdpi.com Studies have shown that the concentration of ent-polyalthic acid in C. lucens oleoresin can be as high as 69.8%, which is significantly higher than the levels found in other species like C. duckei (ranging from 6.9% to 40.86%). mdpi.com

Specific Plant Parts (e.g., Oleoresin, Leaves)

The primary source of Polyalthic acid within the Copaifera genus is the oleoresin, a substance produced in the tree trunk. mdpi.com This oleoresin is a complex mixture of a volatile fraction, mainly composed of sesquiterpenes, and a non-volatile resinous fraction containing diterpenic acids like Polyalthic acid. researchgate.net In addition to the oleoresin, Polyalthic acid has also been successfully isolated from the leaves of Copaifera lucens and other plants such as Croton reflexifolius. mdpi.comtandfonline.commdpi.comtandfonline.com

Extraction Methodologies

The extraction of Polyalthic acid from its plant sources involves the use of organic solvents and partitioning strategies to separate it from the complex matrix of phytochemicals.

Solvent Extraction Techniques (e.g., Hexane (B92381), Dichloromethane)

Solvent extraction is a common method for obtaining crude extracts containing Polyalthic acid, particularly from plant leaves. One documented procedure for the leaves of Croton reflexifolius involves successive maceration at room temperature, first with hexane and then with dichloromethane (B109758). tandfonline.comtandfonline.com This process yields a dichloromethane extract that is enriched with Polyalthic acid. tandfonline.comtandfonline.com

Sequential Partitioning Strategies (e.g., Ethanol-Water Mixtures)

For oleoresins, a typical strategy involves separating the volatile and non-volatile components. The non-volatile diterpene fraction, which includes Polyalthic acid, can be recovered from the remaining water fraction after distillation by partitioning with a solvent like ethyl acetate (B1210297), in which the diterpenes are highly soluble. scielo.br This step is crucial for concentrating the desired diterpenic acids before further purification.

Purification Techniques for Polyaltic Acid

Following initial extraction, crude extracts undergo further purification to isolate Polyalthic acid in a pure form. A key technique in this process is column chromatography.

In a bioassay-guided fractionation of a dichloromethane extract from C. reflexifolius leaves, the extract was subjected to percolation over a silica (B1680970) gel column. tandfonline.com A step gradient of hexane and ethyl acetate (EtOAc) was used as the eluent. The fraction eluted with a hexane/EtOAc (9:1) mixture, which showed the most significant activity in the associated bioassay, was further chromatographed on a silica gel column to yield pure, solid Polyalthic acid. tandfonline.comtandfonline.com Similarly, vacuum liquid chromatography (VLC) using hexane and ethyl acetate gradients has been effectively used to fractionate Copaifera oleoresin and isolate pure Polyalthic acid. scielo.brresearchgate.net

Compound Identification

Chromatographic Separations (e.g., Silica Gel Column Chromatography)

Silica gel column chromatography is a fundamental and widely used technique for the isolation of polyalthic acid from crude plant extracts. hznu.edu.cnresearchgate.netjapsonline.com Silica gel, a porous, granular form of silicon dioxide (SiO2), acts as the stationary phase in this process. Its high surface area and polar nature make it effective for separating compounds based on their polarity.

A common procedure for isolating polyalthic acid involves a bioassay-guided fractionation approach. For instance, in the isolation from Croton reflexifolius leaves, the dried and ground plant material is first extracted with solvents of increasing polarity, such as hexane, dichloromethane, and methanol. hznu.edu.cn The extract showing the highest activity (in this case, the dichloromethane extract) is then subjected to column chromatography. hznu.edu.cn

The process involves packing a glass column with silica gel and then loading the concentrated extract onto the top of the column. hznu.edu.cn A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. The separation occurs as different compounds in the extract travel down the column at different rates depending on their affinity for the silica gel and their solubility in the mobile phase.

In a specific example, the dichloromethane extract of C. reflexifolius was fractionated on a silica gel column using a step gradient of hexane and ethyl acetate (EtOAc). hznu.edu.cn The fraction eluted with a hexane/EtOAc (9:1) mixture, which showed significant biological activity, was further chromatographed on another silica gel column. hznu.edu.cn Elution with a hexane/EtOAc (95:5) mixture yielded polyalthic acid as a white solid. hznu.edu.cn Similarly, polyalthic acid has been isolated from the oleoresin of Daniella oliveri using silica gel column chromatography. researchgate.netjapsonline.com In this process, other compounds such as β-sitosterol and lupeol (B1675499) may also be isolated alongside polyalthic acid. hznu.edu.cn

Thin-Layer Chromatography Monitoring in Purification

Thin-Layer Chromatography (TLC) is an essential analytical tool used to monitor the purification process during column chromatography. TLC is a simple, fast, and inexpensive method that helps in identifying the fractions that contain the desired compound.

The principle of TLC is similar to that of column chromatography, involving a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a mobile phase (a solvent system). During the isolation of polyalthic acid, small aliquots of the fractions collected from the silica gel column are spotted onto a TLC plate. The plate is then placed in a developing chamber containing a suitable solvent system.

As the solvent moves up the plate by capillary action, it carries the compounds from the spotted fractions at different rates, resulting in their separation. After the development, the separated spots on the TLC plate are visualized, often using methods like UV light or by spraying with a chemical reagent, such as sulfuric acid, followed by heating, which causes the compounds to appear as dark spots.

By comparing the position of the spots from the column fractions to a standard spot of pure polyalthic acid (if available), researchers can quickly determine which fractions contain the target compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify the compounds. Fractions containing spots with the same Rf value as the target compound are then combined for further purification or analysis. This monitoring allows for an efficient and systematic approach to isolating pure polyalthic acid.

Classification as a Diterpenoid Acid

Polyalthic acid is classified as a labdane-type diterpenoid acid. researchgate.netresearchgate.net Diterpenoids are a class of organic chemical compounds composed of four isoprene (B109036) units. sci-hub.se The "acid" designation arises from the presence of a carboxylic acid functional group in its structure. Polyalthic acid is a secondary metabolite found in various plant species. researchgate.net

Elucidation of Bicyclic Framework Architecture

The core of polyalthic acid is a bicyclic framework. This framework consists of a trans-decalin system, which is a key characteristic of labdane-type diterpenes. researchgate.net The structure features a six-membered ring fused to another six-membered ring. Further structural details reveal the presence of an exocyclic methylene (B1212753) group and a furan ring attached to the bicyclic core. ias.ac.in

Identification of Key Functional Groups (e.g., Carboxylic Acid)

Several key functional groups are present in the polyalthic acid molecule. The most prominent is the carboxylic acid group (-COOH), which imparts acidic properties to the compound. ias.ac.in Other notable functional groups include a furan ring and an exocyclic methylene group (=CH2). ias.ac.intandfonline.com The presence of these groups was confirmed by spectroscopic methods, such as the purple color in the Ehrlich test indicating the furan ring, and by NMR spectroscopy which revealed signals corresponding to the protons of the exocyclic methylene and the furan ring. ias.ac.in

Stereochemical Assignment (e.g., ent-Polyalthic Acid)

The stereochemistry of polyalthic acid is crucial for its identity. The naturally occurring form is often referred to as ent-polyalthic acid. mdpi.com The prefix "ent-" (short for enantiomeric) indicates that the molecule has the opposite absolute configuration at all of its stereocenters compared to the parent or "normal" series of labdane (B1241275) diterpenes. rsc.org This distinction is important as different stereoisomers can exhibit different biological activities. The absolute stereochemistry of polyalthic acid has been determined through detailed spectroscopic analysis and, in some cases, confirmed by X-ray crystallography. researcher.lifeias.ac.in Inconsistencies in the literature regarding its stereochemistry have been noted and addressed, emphasizing the importance of correctly assigning the ent- configuration, particularly in compounds isolated from the Copaifera genus where this form is abundant. researchgate.netnih.gov

Biosynthesis of Polyaltic Acid in Plant Systems

Mevalonic Acid (MVA) Pathway as Precursor Route

The biosynthesis of terpenoids in plants proceeds through two primary pathways that produce the basic five-carbon (C5) building blocks: the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol 4-phosphate (MEP) pathway. rsc.orgjmb.or.kr Diterpenes (C20), including the clerodane family to which polyalthic acid belongs, are typically synthesized in the plastids, with the MEP pathway being the primary source of precursors. rsc.orgbiorxiv.org However, the MVA pathway, located in the cytosol, also produces the same C5 precursors and can contribute to the diterpenoid pool. rsc.orgresearchgate.net

The MVA pathway begins with the condensation of three molecules of acetyl-CoA. A series of enzymatic reactions, including the key rate-limiting step catalyzed by HMG-CoA reductase, leads to the formation of a six-carbon intermediate, mevalonic acid (MVA). researchgate.net Subsequent phosphorylation and decarboxylation steps convert MVA into the fundamental C5 isoprenoid unit, isopentenyl pyrophosphate (IPP). researchgate.netresearchgate.net

Intermediary Precursor Generation

The universal C5 units, regardless of their origin from the MVA or MEP pathway, undergo a series of condensation reactions to form progressively larger prenyl pyrophosphate molecules, which are the direct precursors to the different classes of terpenes. medcraveonline.com

Isopentenyl pyrophosphate (IPP) is the fundamental five-carbon building block for all terpenoids. jmb.or.krresearchgate.net In the context of the MVA pathway, it is the final product resulting from the phosphorylation and decarboxylation of mevalonic acid. researchgate.net IPP serves as the nucleophilic substrate in the subsequent chain-elongation reactions. sci-hub.se

Dimethylallyl pyrophosphate (DMAPP) is the isomeric form of IPP and acts as the initial electrophilic substrate, or "starter" unit, for terpene biosynthesis. researchgate.netsci-hub.se It is formed from the isomerization of IPP, a reaction catalyzed by the enzyme IPP isomerase. sci-hub.se

The formation of the C20 precursor required for all diterpenoids, geranylgeranyl pyrophosphate (GGPP), is catalyzed by GGPP synthase (GGPPS). jmb.or.kr This enzyme facilitates the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. medcraveonline.com The process occurs in a stepwise manner:

DMAPP (C5) condenses with one molecule of IPP (C5) to form geranyl pyrophosphate (GPP, C10).

GPP condenses with a second molecule of IPP to yield farnesyl pyrophosphate (FPP, C15). mdpi.com

Finally, FPP condenses with a third molecule of IPP to produce the final C20 precursor, GGPP. mdpi.com

This linear GGPP molecule is the substrate upon which diterpene synthases act to create the vast diversity of cyclic diterpene skeletons. biorxiv.orgmedcraveonline.com

Dimethylallyl Pyrophosphate (DMAPP)

Enzymatic Cyclization Mechanisms by Diterpene Synthases

The transformation of the linear GGPP into the complex cyclic structure of a clerodane diterpene is a critical step governed by diterpene synthases (diTPSs). This cyclization typically involves a two-step process catalyzed by two distinct classes of diTPS enzymes. biorxiv.org

Class II Diterpene Synthases: The process begins with the activity of a class II diTPS. This enzyme initiates the reaction by protonating a double bond in the GGPP molecule, which triggers a cascade of cyclizations to form a bicyclic labdane-type diphosphate (B83284) carbocation intermediate. biorxiv.orgcas.cn For the formation of the clerodane skeleton, this is followed by a series of rearrangements. biorxiv.org

Class I Diterpene Synthases: The rearranged intermediate, still a diphosphate, is then typically acted upon by a class I diTPS. This enzyme cleaves the pyrophosphate group to generate a carbocation, which can then undergo further cyclizations, rearrangements, or deprotonation to yield the final, stable diterpene hydrocarbon skeleton. biorxiv.org

Molecular Steps in Core Structure Formation

The formation of the specific ent-clerodane core of polyalthic acid from GGPP follows a proposed, well-established mechanism for this class of molecules. biorxiv.org

Protonation and Initial Cyclization: A class II diTPS initiates the reaction by protonating the terminal double bond of GGPP. This leads to the formation of the two rings of a labdane-like intermediate, specifically an ent-copalyl diphosphate carbocation. biorxiv.org

Wagner-Meerwein Rearrangement: The key step that defines the clerodane skeleton is a subsequent Wagner-Meerwein rearrangement. This involves a 1,2-hydride shift and a 1,2-methyl shift. biorxiv.orgbiorxiv.org This rearrangement alters the decalin ring system from a labdane (B1241275) to a clerodane configuration, resulting in a clerodane diphosphate carbocation. biorxiv.org

Deprotonation and Stabilization: Finally, a class I diTPS can facilitate the removal of the pyrophosphate group, and the resulting carbocation is stabilized, often by deprotonation, to form the neutral diterpene skeleton (e.g., kolavenol (B1673748) or isokolavenol). biorxiv.orgosti.gov

Furan (B31954) Ring Formation: The final characteristic furan ring of polyalthic acid is installed in later steps. This is accomplished through oxidative cyclization of the side chain, a reaction catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net Studies on other furanoclerodanes have identified specific CYP450s, such as those from the CYP76BK family, that catalyze the formation of the furan ring from a suitable diterpene precursor. nih.govbiorxiv.org

Following the formation of the core furanoditerpene skeleton, additional oxidative modifications by other enzymes would lead to the final structure of polyalthic acid.

Synthetic and Semi Synthetic Strategies for Polyaltic Acid and Its Analogs

Total Synthesis Approaches

While polyalthic acid is readily available from natural sources, the total synthesis of its enantiomeric form, antipodal polyalthic acid, has been reported. A notable approach, documented in 1967, describes the synthesis of antipodal polyalthic acid starting from levopimaric acid, a resin acid. kyoto-u.ac.jprsc.orgrsc.orgscispace.com This multi-step conversion establishes a formal total synthesis of this enantiomer, providing a route to access this specific stereoisomer for further study. kyoto-u.ac.jpscispace.com

Semi-Synthetic Derivatization of Polyalthic Acid

The chemical modification of the polyalthic acid scaffold, particularly at its carboxylic acid and exocyclic methylene (B1212753) groups, has been a primary focus of research. These semi-synthetic approaches aim to generate analogs with improved properties.

Esterification and Amidation Reactions

Esterification and amidation of the carboxylic acid group are common strategies to modify the polarity and reactivity of polyalthic acid. These reactions are typically straightforward, involving the reaction of the carboxylic acid with an appropriate alcohol or amine. For instance, the formation of amides can be achieved by reacting polyalthic acid with an amine in the presence of a coupling agent like triphenylphosphine (B44618) and carbon tetrachloride. nih.govresearchgate.net The reduction of these amides can further yield the corresponding amines. nih.govresearchgate.net

Preparation of Specific Derivatives

Several specific derivatives of (-)-polyalthic acid have been synthesized and characterized to investigate the influence of structural modifications on its biological activity. researcher.liferesearchgate.net

(-)-Polyalthic acid diethylamide: This amide derivative is prepared by reacting (-)-polyalthic acid with diethylamine. researcher.liferesearchgate.net

(-)-Polyalthic acid methyl ester: The methyl ester derivative is another common modification, synthesized by the esterification of the carboxylic acid group. researcher.liferesearchgate.net

Dihydroxy derivative of (-)-polyalthic acid: A novel dihydroxy derivative has also been prepared, expanding the library of polyalthic acid analogs. researcher.liferesearchgate.net

Influence of Derivatization on Chemical Properties

A primary motivation for the derivatization of polyalthic acid is to enhance its chemical and pharmacological properties, such as solubility and bioavailability. Natural diterpenes often exhibit poor water solubility, which can limit their therapeutic application. By converting the carboxylic acid to esters or amides, the polarity of the molecule can be modulated, potentially improving its solubility in biological media and its ability to cross cell membranes. For instance, the nanoencapsulation of polyalthic acid has been explored to improve its water solubility.

Structure-Activity Relationship Studies for Modified Polyaltic Acid Compounds

Structure-activity relationship (SAR) studies on polyalthic acid and its derivatives have provided valuable insights into the chemical features essential for their biological effects.

Research on the antibacterial properties of (-)-polyalthic acid and its semi-synthetic derivatives against Gram-positive bacteria, such as Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA), has revealed that both the exocyclic methylene group and the carboxylic acid group are crucial for their activity. researcher.liferesearchgate.net

In contrast, for antifungal activity against dermatophytes like Trichophyton rubrum and Cryptococcus neoformans, the carboxylic acid group appears to be unnecessary. researcher.liferesearchgate.net This is evidenced by the potent antifungal activity of both (-)-polyalthic acid diethylamide and (-)-polyalthic acid methyl ester, which exhibit low micromolar IC50 values. researcher.liferesearchgate.net

Advanced Analytical Methodologies for Polyaltic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of natural products like polyalthic acid, providing detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of polyalthic acid. Complete and detailed assignments of both proton (¹H) and carbon-13 (¹³C) NMR data have been achieved through a combination of one-dimensional and two-dimensional NMR experiments. nih.govresearchgate.net

The complete assignment of the ¹H NMR spectrum of ent-polyalthic acid has been accomplished using advanced NMR experiments. nih.gov Techniques such as gCOSY (gradient Correlation Spectroscopy), gHMQC (gradient Heteronuclear Multiple Quantum Coherence), and gHMBC (gradient Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities. nih.govresearchgate.netnih.gov This comprehensive analysis allows for the unequivocal assignment of all proton signals, the determination of their chemical shifts (δ), and the measurement of all hydrogen-hydrogen coupling constants (J-values). nih.govresearchgate.net The determination of these coupling constants is critical for clarifying the multiplicity (e.g., singlet, doublet, multiplet) of each proton signal, which provides valuable information about the molecule's stereochemistry. nih.govresearchgate.net Software-assisted methodologies are also utilized to simulate the ¹H-NMR signals, ensuring the accuracy of the assigned chemical shifts and coupling constants by comparing the simulated spectra with experimental data. nih.govresearchgate.netresearchgate.net

The ¹³C NMR spectrum provides a map of all carbon atoms within the polyalthic acid molecule. Full spectral assignment is achieved using ¹³C{¹H} NMR in conjunction with 2D experiments like HMQC and HMBC, which correlate carbon atoms with their attached or nearby protons. nih.govresearchgate.netnih.gov A key feature in the ¹³C NMR spectrum of polyalthic acid is the signal corresponding to the carbonyl carbon of the carboxylic acid group. This signal appears in the characteristic downfield region of the spectrum, typically between 170 and 185 ppm, which is a diagnostic chemical shift range for carboxylic acids and their derivatives. tandfonline.comlibretexts.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are also used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the complete structural elucidation. nih.gov

Table 1: General NMR Spectroscopic Data for Polyalthic Acid This table provides a generalized summary of the types of signals observed in the NMR analysis of polyalthic acid.

Nucleus Functional Group/Proton Type Typical Chemical Shift (δ) Range (ppm) Key Insights
¹H Olefinic Protons (=CH) ~4.5 - 7.5 Indicates presence of C=C double bonds.
Furan (B31954) Ring Protons ~6.0 - 7.5 Characteristic signals for the furan moiety.
Aliphatic Protons (CH, CH₂) ~0.8 - 2.5 Complex region representing the diterpene backbone.
Methyl Protons (CH₃) ~0.6 - 1.3 Typically appear as singlets in the upfield region.
¹³C Carbonyl Carbon (COOH) ~170 - 185 Diagnostic for the carboxylic acid group. tandfonline.comlibretexts.org
Olefinic Carbons (C=C) ~100 - 150 Indicates presence of double bonds and furan ring. semanticscholar.org

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of polyalthic acid, as well as for its quantification in trace amounts.

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the specific identification and precise quantification of polyalthic acid in complex matrices like Copaifera oleoresins and rat plasma. nih.govnih.gov This technique combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. measurlabs.com The method demonstrates excellent validation parameters, with analytical curves showing high linearity (r² > 0.99) and low limits of detection (LOD) and quantification (LOQ) in the nanogram-per-milliliter range. nih.govthieme-connect.com

Identification is confirmed by matching the retention time of the analyte with a reference standard and by the specific fragmentation patterns generated in the mass spectrometer (MS/MS). nih.gov For quantification, the instrument is often operated in multiple reaction monitoring (MRM) mode, which provides enhanced selectivity by monitoring a specific precursor-to-product ion transition, thus minimizing interference from the matrix. thieme-connect.combvsalud.org The method has proven to be accurate, precise, and robust, making it suitable for pharmacokinetic studies and the quality control of natural products. nih.govnih.govresearchgate.net

¹H NMR Spectral Analysis (Characteristic Chemical Shifts and Coupling Patterns)

Mass Spectrometry (MS)

Chromatographic Quantification Methods

Beyond UPLC-MS/MS, other chromatographic techniques have been validated for the quantification of polyalthic acid. A reliable reversed-phase high-performance liquid chromatography method coupled with a photodiode array detector (RP-HPLC-PDA) has been developed and validated. scielo.br This method is effective for the analysis of major diterpenes, including (-)-polyalthic acid, in Copaifera oleoresins. scielo.brscite.ai The validation of the HPLC-PDA method demonstrated good linearity, with regression coefficients (r²) ranging from 0.9903 to 0.9999, and achieved detection and quantification limits of 0.35–3.09 µg/mL and 1.05–9.36 µg/mL, respectively. scielo.br These validated chromatographic methods serve as essential tools for the quality control and standardization of commercial products containing polyalthic acid. scielo.brscite.ai

Table 2: Summary of Chromatographic Methods for Polyalthic Acid Quantification

Technique Detector Matrix Key Findings Source(s)
UPLC-MS/MS Tandem Mass Spectrometry Copaifera Oleoresin, Rat Plasma High sensitivity and specificity; validated for identification and quantification; LOQ in the ng/mL range. nih.govnih.govthieme-connect.com

Table 3: Compound and PubChem CID

Compound Name PubChem CID

Molecular Interactions and Mechanistic Studies of Polyaltic Acid

Interactions with Biological Targets at a Molecular Level (Non-Clinical)

Research into the molecular interactions of ent-polyalthic acid has identified several potential protein targets through which it exerts its effects. In silico molecular docking studies have been instrumental in predicting these interactions.

For its antiparasitic action against Toxoplasma gondii, molecular docking analysis suggests that ent-polyalthic acid has a high affinity for the active site of the parasite's TgCDPK1 protein, a calcium-dependent protein kinase crucial for parasite motility, invasion, and replication. bvsalud.orgbvsalud.org Further computational studies have implicated other potential targets; for instance, modeling has shown favorable docking energies with Mycobacterium tuberculosis protein tyrosine phosphatase, suggesting a possible mechanism for its antibacterial properties. nih.gov

In the context of anti-inflammatory action, which can be relevant during infections, soluble epoxide hydrolase (EPHX2) and phospholipase A2 (PLA2) have also been identified as potential molecular targets for copaiba diterpenoids like polyalthic acid. nih.gov Structure-activity relationship studies have provided additional insights, revealing that for antibacterial activity against Gram-positive bacteria, both the exocyclic methylene (B1212753) group and the carboxyl group on the polyalthic acid molecule are critical, indicating their importance in binding to bacterial targets. researchgate.netnih.gov

Proposed Mechanisms of Action in Biological Systems (Non-Clinical)

The observed biological activities of ent-polyalthic acid stem from several distinct, and sometimes overlapping, mechanisms of action.

The primary anticariogenic mechanism of ent-polyalthic acid is its direct antibacterial action against a range of cariogenic bacteria, including Streptococcus mutans, Streptococcus sobrinus, and Enterococcus faecalis. mdpi.comsciprofiles.com It exhibits both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values reported in the range of 25 to 50 µg/mL for several key strains. mdpi.com

A significant component of its anticariogenic effect is its ability to inhibit and disrupt biofilm formation. mdpi.comresearchgate.net Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to antimicrobial agents. Ent-polyalthic acid has been shown to reduce the viability of bacteria within these biofilms and prevent their initial formation. mdpi.comsciprofiles.com The minimum inhibitory concentration required to reduce biofilm formation by 50% (MICB50) varies for different cariogenic species, as detailed in the table below. mdpi.com

Cariogenic StrainMICB50 of ent-Polyalthic Acid (µg/mL)
Streptococcus mitis250
Streptococcus mutans125
Streptococcus salivarius500
Streptococcus sobrinus1000
Enterococcus faecalis500
Lactobacillus paracasei15.6
Data sourced from a 2023 study on the antibiofilm activity of ent-polyalthic acid. mdpi.com

Ent-polyalthic acid's antiparasitic activity is multifaceted. Against Toxoplasma gondii, it appears to exert a direct action on the parasite, effectively controlling its ability to invade host cells and proliferate within them. bvsalud.orgresearchgate.net This action has been described as irreversible in some experimental models. bvsalud.orgresearchgate.net In addition to this direct effect, the compound may also modulate the host's immune response to the parasite. bvsalud.org

In studies involving Leishmania amazonensis, treatment with polyalthic acid induced significant morphological changes in the parasites, including cell rounding and the formation of internal vacuoles, suggesting disruption of cellular integrity and function. researcher.life Against Trypanosoma cruzi, the causative agent of Chagas disease, the proposed mechanism involves the induction of changes in the parasite's oxidative metabolism, triggering autophagic processes that ultimately lead to selective cell death. acs.org

Ent-polyalthic acid has demonstrated notable efficacy against clinically relevant Gram-positive bacteria that are known for their resistance to conventional antibiotics. uni-kiel.denih.gov Specific studies have confirmed its activity against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). uni-kiel.denih.gov The activity is potent, with reported IC50 values (the concentration required to inhibit 50% of growth) in the low microgram per milliliter range.

Bacterial StrainIC50 of Acidic Fraction (containing PA) (µg/mL)
Enterococcus faecium4.8
Methicillin-Resistant Staphylococcus aureus (MRSA)7.2
Data from a 2019 study on the antimicrobial effects of Copaifera reticulata oleoresin and its diterpene acids. uni-kiel.denih.gov

As previously mentioned, the molecular mechanism is thought to depend on the structural integrity of the diterpene, as the exocyclic methylene and carboxyl groups are crucial for its antibacterial action against these strains. researchgate.netnih.gov This suggests a specific structural requirement for its interaction with bacterial targets.

Ent-polyalthic acid also possesses significant antifungal properties. It is particularly effective against dermatophytes, the fungi responsible for common skin, nail, and hair infections. uni-kiel.denih.gov

Fungal StrainIC50 of ent-Polyalthic Acid (µg/mL)
Trichophyton rubrum6.8
Trichophyton mentagrophytes4.3
Data from studies published in 2019 and 2020. nih.govuni-kiel.denih.gov

The compound is also active against the opportunistic yeast Cryptococcus neoformans, a pathogen of major concern for immunocompromised individuals. nih.govresearcher.life Interestingly, the mechanism of its antifungal action appears to differ from its antibacterial mechanism. Studies on derivatives of polyalthic acid show that the carboxyl group is not essential for its activity against dermatophytes and C. neoformans, as both its diethylamide and methyl ester forms retain potent antifungal effects. nih.govresearcher.life This indicates a different mode of interaction with fungal targets compared to bacterial ones.

Mechanisms of Antimicrobial Action

Role of Specific Functional Groups in Antimicrobial Activity

The antimicrobial efficacy of polyalthic acid is intrinsically linked to its chemical structure, with specific functional groups playing pivotal roles in its activity against various microorganisms.

The exocyclic methylene group and the carboxyl group have been identified as crucial for the antibacterial activity of polyalthic acid, particularly against Gram-positive bacteria such as Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Studies involving the modification of these groups have demonstrated a significant reduction or loss of antibacterial potency, highlighting their importance in the molecule's mechanism of action. nih.gov For instance, the conversion of the carboxyl group to an amide or ester derivative diminishes its effectiveness against these bacterial strains. nih.govresearchgate.net

In contrast, the carboxyl group appears to be less critical for the antifungal activity of polyalthic acid. nih.govresearchgate.net Research has shown that derivatives such as (−)-polyalthic acid diethylamide and (−)-polyalthic acid methyl ester retain significant antifungal effects against dermatophytes like Trichophyton rubrum and the pathogenic yeast Cryptococcus neoformans. nih.govresearchgate.net This suggests a different mode of interaction with fungal cells compared to bacterial cells.

The following table summarizes the inhibitory concentrations (IC50) of polyalthic acid and its derivatives against selected microorganisms, illustrating the differential importance of its functional groups.

Table 1: Antimicrobial Activity of Polyalthic Acid and Its Derivatives

Compound Target Microorganism IC50 (µg/mL)
(−)-Polyalthic acid Enterococcus faecium 8.5 nih.gov
(−)-Polyalthic acid MRSA 8.9 nih.gov
(−)-Polyalthic acid Trichophyton rubrum 6.8 nih.gov
(−)-Polyalthic acid methyl ester Trichophyton rubrum Moderately active nih.gov
(−)-Polyalthic acid diethylamide Trichophyton rubrum Moderately active nih.gov

Data sourced from studies on the biological activities of major copaiba diterpenoids.

Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., MCF-7)

Polyalthic acid has demonstrated notable cytotoxic effects against cancer cell lines, with research particularly focusing on the human breast adenocarcinoma cell line, MCF-7. The mechanisms underlying this cytotoxicity are multifaceted, involving genotoxicity, induction of apoptosis, and modulation of gene expression related to DNA damage and cell death.

Studies have revealed that polyalthic acid, especially when encapsulated in polymeric nanoparticles, exhibits selective genotoxic potential against MCF-7 cells. researchgate.net The comet assay, a method for detecting DNA damage in individual cells, has shown that polyalthic acid induces DNA damage in these tumor cells, which is believed to be a primary contributor to its antiproliferative effects. researchgate.net This selective DNA damage induction in cancer cells, with less impact on normal cells, underscores its potential as a targeted anticancer agent. researchgate.netresearcher.life

Apoptosis, or programmed cell death, is a key mechanism through which polyalthic acid exerts its cytotoxic effects. While specific studies on polyalthic acid's direct modulation of apoptotic pathways in MCF-7 cells are emerging, the induction of apoptosis is a common outcome of genotoxic stress and DNA damage in cancer cells. nih.gov The process of apoptosis is often mediated by a cascade of proteins, including the Bcl-2 family and caspases. sgo-iasgo.com An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a hallmark of the mitochondrial pathway of apoptosis. nih.govsgo-iasgo.com It is plausible that the DNA damage induced by polyalthic acid triggers such apoptotic signaling cascades within MCF-7 cells. researchgate.netnih.gov

The genotoxic effects of polyalthic acid are intrinsically linked to the modulation of genes involved in the DNA damage response (DDR) and the regulation of cell death. researchgate.netfrontiersin.org When DNA damage occurs, cells activate complex signaling pathways to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, to undergo apoptosis. frontiersin.orgmdpi.com Key proteins in the DDR include ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), which are activated in response to DNA double-strand breaks and single-strand DNA, respectively. nih.gov

The tumor suppressor protein p53 is a critical downstream effector in the DDR pathway. waocp.org Activation of p53 can lead to the transcriptional upregulation of genes like p21, which enforces cell cycle arrest, and pro-apoptotic genes like BAX and PUMA. nih.govwaocp.org It is hypothesized that polyalthic acid's cytotoxicity in MCF-7 cells involves the activation of these DDR pathways, leading to an imbalance in the expression of genes that regulate cell survival and cell death, ultimately favoring apoptosis. researchgate.netsgo-iasgo.comnih.gov

Theoretical and Computational Investigations of Polyaltic Acid

Conformational Analysis through Computational Methods

Conformational analysis is fundamental to understanding the relationship between the three-dimensional structure of a molecule and its physical, chemical, and biological properties. For a flexible molecule like polyaltic acid, identifying the most stable conformations (isomers that can be interconverted by rotation about single bonds) is crucial for understanding its behavior.

Computational methods are essential for exploring the vast conformational space of a molecule. nih.gov Techniques such as molecular dynamics (MD) simulations can map the potential energy surface, revealing the landscape of possible structures and the energy barriers between them. nih.gov These simulations model the movement of atoms over time, governed by a force field that approximates the interatomic forces. By analyzing the trajectory of these simulations, researchers can identify low-energy, stable conformations that are more likely to exist under specific conditions. While specific conformational analysis studies on this compound are not widely documented, the application of these computational tools would be a critical step in elucidating its structure-function relationships. Such studies on similar natural products have been vital in understanding their biological roles. nih.gov

Table 1: Overview of Computational Methods in Conformational Analysis

MethodDescriptionApplication to this compound
Molecular Mechanics (MM) Uses classical physics (force fields) to calculate the energy of a molecule as a function of its conformation. Fast and efficient for large systems.To rapidly screen and identify a set of plausible low-energy conformations.
Molecular Dynamics (MD) Simulations Simulates the time-dependent motion of atoms and molecules to explore the conformational space and thermodynamic properties. nih.govTo understand the dynamic behavior of this compound in different environments (e.g., in solution) and to observe conformational transitions.
Quantum Mechanics (QM) Uses quantum physics to provide a more accurate description of electronic structure and energy. Computationally intensive.To refine the energies of the most important conformations identified by MM or MD methods.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is widely used to predict a variety of molecular properties with high accuracy.

Research has utilized DFT to perform detailed analyses of this compound. researchgate.net These studies have focused on calculating its geometric and electronic parameters, analyzing intramolecular vibrational modes, and determining chemical reactivity indices. researchgate.net Such calculations provide deep insights into the molecule's stability, electronic properties, and potential sites for chemical reactions. The theory can be applied to crystalline forms of related compounds to understand intermolecular interactions and predict the stability of different polymorphs. researchgate.net DFT calculations have also been employed in studying the synthesis mechanisms of polymers, highlighting its versatility. rug.nlrug.nl For this compound, DFT has been used to analyze its properties both in a vacuum and with the inclusion of solvation effects, providing a more realistic model of its behavior in biological systems. researchgate.net

Table 2: Properties of this compound Investigated by DFT

PropertySignificanceReference
Geometric Parameters Provides precise bond lengths and angles for the molecule's optimized 3D structure. researchgate.net
Electronic Parameters Includes analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are key to understanding chemical reactivity. researchgate.net
Vibrational Modes Theoretical prediction of infrared and Raman spectra, allowing for comparison with experimental data to confirm the structure. researchgate.net
Chemical Reactivity Indices Quantifies concepts like electronegativity and hardness, predicting the most reactive sites within the molecule. researchgate.net

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is commonly used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing mechanisms of action.

Given that this compound has demonstrated significant antibacterial activity, molecular docking could be employed to predict its binding mode within the active sites of essential bacterial enzymes. researchgate.net The process involves generating a multitude of possible conformations of the ligand within the target's binding site and scoring them based on their binding affinity. beilstein-journals.org

Following docking, molecular dynamics (MD) simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interaction, accounting for the flexibility of both the ligand and the target protein. researchgate.netnih.gov This dual approach of docking followed by MD simulation offers a powerful predictive tool to generate hypotheses about the molecular basis of this compound's biological activity, guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are encoded in numerical descriptors. frontiersin.org

For this compound, a QSAR study would involve synthesizing or identifying a series of its chemical derivatives and measuring their antibacterial activity. researchgate.net A QSAR model could then be developed using the following workflow:

Data Set Assembly : A collection of this compound analogues with their measured biological activities (e.g., Minimum Inhibitory Concentration).

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) descriptors.

Model Building : Statistical or machine learning methods (e.g., multiple linear regression, partial least squares, artificial neural networks) are used to build a mathematical equation linking the descriptors to the activity. frontiersin.org

Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. mdpi.com

A validated QSAR model can be invaluable for predicting the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more potent antibacterial agents. nih.gov

Future Research Directions for Polyaltic Acid

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of Polyalthic acid is understood to originate from the mevalonic acid (MVA) pathway. This foundational pathway provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially assembled to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The crucial steps that define the unique structure of Polyalthic acid involve the cyclization of this linear precursor by diterpene synthases (diTPSs) and subsequent chemical modifications, or "decorations," by other enzyme classes. nih.gov

Future research must prioritize the discovery and characterization of the specific enzymes responsible for the biosynthesis of Polyalthic acid. Key areas of investigation include:

Identification of Specific Diterpene Synthases: The initial cyclization of GGPP is a critical branching point. Research should focus on identifying the specific Class I and Class II diTPSs that construct the characteristic labdane (B1241275) skeleton of Polyalthic acid. rsc.org

Characterization of Cytochrome P450 Monooxygenases (CYP450s): The furan (B31954) ring and other oxidative decorations on the Polyalthic acid scaffold are likely installed by specific CYP450s. nih.gov Identifying and functionally characterizing these enzymes are essential to fully understand the biosynthetic pathway.

Discovery of Other Modifying Enzymes: Additional enzymes, such as acyltransferases or glycosidases, may play a role in producing related Polyalthic acid derivatives in nature. nih.gov

The elucidation of this complete enzymatic cascade is fundamental for enabling heterologous production and generating novel derivatives through enzyme engineering.

Development of Sustainable and Scalable Production Methods

Currently, Polyalthic acid is primarily obtained through extraction from plant sources, such as the oleoresin of Copaifera lucens, where it can be a major constituent. mdpi.com While effective for initial research, this method faces challenges related to sustainability, geographical dependency, and scalability for potential large-scale applications. biorxiv.org

The development of sustainable and scalable production methods is a critical future objective. The primary strategy will be the application of synthetic biology and metabolic engineering to develop microbial cell factories. nih.govbiorxiv.org

Heterologous Expression in Microbial Hosts: The biosynthetic genes identified (as per section 9.1) can be transferred into well-characterized microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). nih.gov These platforms offer rapid growth, cultivation in controlled fermenters, and the use of inexpensive carbon sources. nih.gov

Pathway Optimization: To achieve high titers, the engineered microbial pathways will require extensive optimization. This includes balancing the expression of biosynthetic genes, enhancing the supply of the GGPP precursor, and minimizing the diversion of metabolites into competing pathways. nih.gov

Fermentation Process Development: Shifting from laboratory-scale flasks to industrial-scale bioreactors will require optimizing fermentation conditions (e.g., temperature, pH, nutrient feeding strategies) to maximize yield and productivity, making the process economically viable.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

Semi-synthetic modification of the Polyalthic acid structure has already proven to be a fruitful strategy for enhancing its biological activities. nih.govnih.gov The native molecule possesses several functional handles, including a carboxylic acid and a furan ring, that are amenable to chemical modification.

Future research should systematically explore novel derivatization strategies to create a library of analogues with improved potency and selectivity for various therapeutic targets.

Carboxylic Acid Modification: The synthesis of various amides and esters has been shown to modulate antiparasitic and antifungal activities. nih.govresearcher.life Future work should expand the range of amines and alcohols used for derivatization to probe the structure-activity relationship (SAR) more deeply. For instance, creating amide derivatives with piperazine (B1678402) significantly enhanced antibiofilm activity against Staphylococcus epidermidis. nih.gov

Microbial Biotransformation: Utilizing microorganisms to perform chemical transformations on the Polyalthic acid scaffold can produce novel derivatives that are difficult to achieve through traditional chemical synthesis. This approach has been successfully used to generate new antifungal ent-labdane diterpenes from ent-polyalthic acid. uni-regensburg.de

Modifications to the Diterpene Core: While more challenging, chemical modifications to the polycyclic core or the furan ring could unlock entirely new biological profiles.

The following table summarizes key findings from derivatization studies:

Parent CompoundDerivative TypeModificationResulting BioactivityReference(s)
Polyalthic AcidAmideReaction with various aminesEnhanced antileishmanial activity nih.govnih.gov
Polyalthic AcidAmideAddition of 1-methylpiperazineSignificant antibiofilm activity against S. epidermidis nih.gov
Polyalthic AcidDiolReduction of carboxylic acidAntitrypanosomal and antileishmanial activity nih.gov
Polyalthic AcidMethyl EsterEsterification of carboxylic acidAntifungal activity against T. rubrum & C. neoformans researcher.life
Polyalthic AcidDiethylamideAmidation of carboxylic acidAntifungal activity against T. rubrum & C. neoformans researcher.life

Integration of Omics Technologies for Comprehensive Biological Impact Profiling

To fully understand the therapeutic potential and mechanism of action of Polyalthic acid and its derivatives, a systems-level approach is necessary. The integration of various "omics" technologies can provide a comprehensive profile of the biological impact of these compounds on target cells or organisms. nih.gov

Proteomics: This technology can be used to identify the specific protein targets that Polyalthic acid binds to, which is crucial for understanding its mechanism of action. Proteomics was suggested as a tool for studying the effects of related kaurane-type diterpenes. orcid.org

Metabolomics: By analyzing the global changes in small-molecule metabolites within a cell or organism after treatment, metabolomics can reveal which metabolic pathways are perturbed by Polyalthic acid. orcid.orgresearchgate.net This can shed light on its functional effects, such as how it inhibits pathogen growth or modulates host responses.

Transcriptomics: This technique analyzes changes in gene expression (RNA levels) in response to the compound, providing insights into the cellular signaling pathways that are activated or inhibited.

Integrated Multi-Omics Analysis: The true power lies in integrating data from proteomics, metabolomics, and transcriptomics. mdpi.com This approach can build a detailed network model of the compound's biological effects, identifying key pathways and potential off-target effects, thereby guiding further drug development and optimization.

Advanced Material Science Applications of Polyalthic Acid-Based Compounds

The unique chemical structure of Polyalthic acid—a bulky, rigid, and hydrophobic polycyclic core combined with a reactive carboxylic acid functional group—suggests its potential as a novel building block for advanced materials. This research area moves beyond the molecule's bioactivity to explore its intrinsic physicochemical properties.

Future research could focus on:

Development of Novel Biopolymers: The carboxylic acid group of Polyalthic acid can be used as a monomer for polymerization reactions, such as polyesterification. This could lead to the creation of new bio-based polymers with the bulky diterpene core forming a repeating unit in the polymer backbone. These materials could possess unique thermal, mechanical, or optical properties compared to conventional polyesters.

Self-Assembling Systems: The amphiphilic nature of the molecule (hydrophobic core, hydrophilic acid group) could be exploited to create self-assembling systems like micelles or vesicles, which differ from simple encapsulation in pre-formed nanoparticles.

Surface Modification: The carboxylic acid provides a handle to chemically graft Polyalthic acid onto the surfaces of other materials, potentially imparting properties like hydrophobicity or biocompatibility.

Polyalthic Acid-Based Nanoparticles: While Polyalthic acid has been encapsulated in PLGA nanoparticles to improve its delivery, future work could explore the creation of nanoparticles where the Polyalthic acid derivative is a fundamental structural component, not just a payload. researchgate.net Research has shown that Polyalthic acid can be incorporated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, resulting in semi-spherical particles with an average size of approximately 99 nm and high encapsulation efficiency. researchgate.net

Exploring these material science applications could lead to the development of novel biodegradable plastics, functional coatings, or advanced formulation technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.